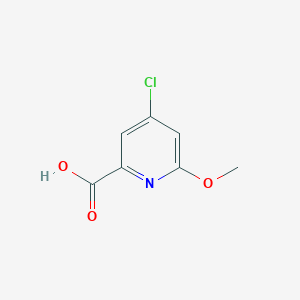

4-Chloro-6-methoxypicolinic acid

Description

Significance of Pyridinecarboxylic Acid Architectures in Synthetic Chemistry

Pyridinecarboxylic acids, including picolinic acid and its isomers nicotinic acid and isonicotinic acid, are of paramount importance in synthetic chemistry. nih.gov The nitrogen atom within the aromatic ring imparts distinct characteristics, influencing the molecule's polarity, basicity, and ability to coordinate with metal ions. nih.gov This capacity for metal coordination is a particularly valuable trait, leveraged in the design of enzyme inhibitors and catalysts. nih.gov

The pyridine (B92270) ring itself is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are consistently found in a diverse range of FDA-approved drugs. nih.gov This prevalence is due to the ring's ability to be readily functionalized, allowing for the fine-tuning of a compound's properties to enhance its activity and selectivity. nih.gov The ease of introducing various substituents onto the pyridine ring provides a high degree of structural flexibility, enabling chemists to explore a vast chemical space and develop novel compounds with desired characteristics. nih.govnih.gov This has led to the development of pyridine-based drugs for a multitude of conditions, including cancer, HIV, and hypertension. nih.govnih.gov

The interaction between a carboxylic acid and a pyridine is a frequently utilized supramolecular synthon in crystal engineering. researchgate.net This interaction can result in the formation of either a co-crystal or a salt, a distinction that is influenced by the specific functional groups present on the pyridine ring. researchgate.net

Structural Classification and Nomenclature Considerations for Halogenated and Methoxylated Pyridinecarboxylic Acids

The systematic naming of substituted pyridinecarboxylic acids follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a compound such as 4-Chloro-6-methoxypicolinic acid, the parent structure is picolinic acid, which is pyridine-2-carboxylic acid. wikipedia.org The substituents are then identified and their positions on the pyridine ring are indicated by numbers.

In this case, the substituents are a chloro group and a methoxy (B1213986) group. According to IUPAC nomenclature, the carboxyl group is assigned the highest priority and its carbon atom is designated as position 1 of the pyridine ring is not part of the carboxylic acid group. Therefore, the carboxylic acid is at position 2. The remaining substituents are then numbered to give them the lowest possible locants. For this compound, the chloro group is at position 4 and the methoxy group is at position 6.

Halogenated organic compounds, or organohalides, are classified based on the substitution pattern of the carbon atom bonded to the halogen. libretexts.org This classification scheme uses the terms primary (1°), secondary (2°), and tertiary (3°). libretexts.orgkhanacademy.org A primary alkyl halide has the halogen-bearing carbon bonded to one other alkyl group. libretexts.org In a secondary alkyl halide, the carbon with the halogen is attached to two other alkyl groups, and in a tertiary alkyl halide, it is bonded to three. libretexts.org This classification helps in predicting the reactivity of the compound. libretexts.org

Research Trajectory and Scientific Relevance of this compound

While extensive research has been conducted on pyridinecarboxylic acid derivatives as a broad class of compounds, the specific research trajectory of this compound is more niche. It is often studied as an intermediate or a building block in the synthesis of more complex molecules with potential applications in various fields.

For instance, related structures have been investigated for their herbicidal activity. A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which share a substituted picolinic acid core, demonstrated significant inhibitory effects on the root growth of certain weeds. mdpi.com This suggests that the picolinic acid scaffold, with specific halogen and other substitutions, is a promising lead structure for the development of new herbicides. mdpi.com

Furthermore, research into compounds with similar functionalities, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlights the importance of the chloro and methoxy substituted aromatic ring system in the synthesis of potential therapeutic agents. researchgate.netatlantis-press.comatlantis-press.com This particular quinoline (B57606) derivative is a key intermediate in the creation of PI3K/mTOR inhibitors, which are being investigated for their anti-tumor activity. researchgate.netatlantis-press.com This underscores the scientific relevance of the 4-chloro-6-methoxy substitution pattern on a nitrogen-containing heterocyclic ring in the broader context of medicinal chemistry.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2-Chloro-6-methoxypyridine-4-carboxylic acid | 4-Chloro-3-methoxypicolinic acid |

| Molecular Formula | C7H6ClNO3 | C7H6ClNO3 | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol | 187.58 g/mol | 187.58 g/mol |

| CAS Number | Not Available | 15855-06-8 | 170621-86-0 |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOQPFUXWMRYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 6 Methoxypicolinic Acid and Derived Precursors

Established Synthetic Pathways to 4-Chloro-6-methoxypicolinic Acid

The synthesis of this compound often involves a multi-step sequence starting from readily available pyridine (B92270) derivatives. Key strategies include the introduction of substituents at specific positions on the pyridine ring and subsequent chemical transformations to yield the desired carboxylic acid.

Regioselective Functionalization of Pyridine Rings

The inherent electronic properties of the pyridine ring make regioselective functionalization a significant challenge. researchgate.net However, various strategies have been developed to control the position of incoming substituents, which are critical for the synthesis of specifically substituted pyridines like this compound. researchgate.netresearchgate.net

A common approach for introducing a methoxy (B1213986) group onto a pyridine ring is through the nucleophilic substitution of a chlorine atom with a methoxide (B1231860) ion. semanticscholar.org Starting with a dichloropyridine precursor, the regioselectivity of the monosubstitution reaction is a key consideration. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with sodium methoxide can be controlled to achieve monosubstitution, yielding 4-chloro-6-methoxypyrimidine. google.com This type of reaction is highly dependent on the reaction conditions, including the solvent and temperature, to favor the displacement of one chlorine atom over the other. A similar strategy can be applied to dichloropicolinic acid precursors or their nitrile equivalents. For example, the treatment of 4,6-dichloro-3-hydroxypicolinonitrile with sodium methoxide in methanol (B129727) leads to the formation of 6-chloro-3-hydroxy-4-methoxypicolinonitrile. google.com

| Precursor | Reagent | Product | Yield | Reference |

| 4,6-dichloro-3-hydroxypicolinonitrile | Sodium methoxide/Methanol | 6-chloro-3-hydroxy-4-methoxypicolinonitrile | 75% | google.com |

| 4-chloropyridine hydrochloride | Various alcohols/NaOH/DMSO | 4-alkoxypyridines | 75-80% | semanticscholar.org |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgharvard.edu This strategy involves the use of a directing group to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. harvard.edubaranlab.org The resulting metalated species can then be trapped with an electrophile to introduce a desired substituent.

For pyridine derivatives, the nitrogen atom can act as a directing group, but this often leads to addition at the 2-position. harvard.edu To achieve functionalization at other positions, other directing groups are employed. For instance, an amide or carbamate (B1207046) group can direct metalation to the ortho-position. acs.org While direct application to the synthesis of this compound from a simple pyridine is complex, DoM can be used to introduce substituents on a pre-functionalized pyridine ring, offering a high degree of regiocontrol. The choice of base and reaction conditions is critical to avoid side reactions. harvard.edubaranlab.org

The introduction of a carboxylic acid group onto a pyridine ring can be achieved through carbonylation or carboxylation reactions. Palladium-catalyzed carbonylation of halopyridines offers a route to pyridinecarboxylic acids. researchgate.net For example, 2-bromopyridine (B144113) can be carbonylated to produce picolinic acid. researchgate.net

More recently, direct C-H carboxylation of pyridines using carbon dioxide (CO2) has emerged as an attractive and atom-economical method. researchgate.netchemistryviews.org A copper-catalyzed C4-selective carboxylation of pyridines has been developed, which proceeds via pyridylphosphonium salts. chemistryviews.org This method allows for the direct introduction of a carboxyl group at the 4-position of the pyridine ring under mild conditions. chemistryviews.org

| Method | Catalyst/Reagents | Substrate | Product | Key Features | Reference |

| Palladium-catalyzed carbonylation | Palladium catalyst, CO | Halopyridine | Pyridinecarboxylic acid | Good for introducing carboxyl group | researchgate.net |

| Copper-catalyzed C-H carboxylation | CuCl, TMEDA, ZnEt2, CO2 | Pyridine | Pyridine-4-carboxylic acid | C4-selective, mild conditions | chemistryviews.org |

Nitrile Hydrolysis Approaches in Picolinic Acid Synthesis

The hydrolysis of a nitrile group is a classic and reliable method for the synthesis of carboxylic acids. lumenlearning.comchemguide.co.uklibretexts.org This transformation can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.orgcommonorganicchemistry.com In the context of synthesizing picolinic acids, a precursor bearing a nitrile group at the 2-position of the pyridine ring is required.

For instance, the synthesis of 6-chloro-3-hydroxy-4-methoxypicolinic acid has been achieved through the hydrolysis of 6-chloro-3-hydroxy-4-methoxypicolinonitrile. google.com The reaction is typically performed by heating the nitrile in the presence of a strong base like potassium hydroxide, followed by acidification to yield the carboxylic acid. google.com

| Starting Material | Conditions | Product | Yield | Reference |

| 6-chloro-3-hydroxy-4-methoxypicolinonitrile | 30% KOH, 90°C, 20h | 6-chloro-3-hydroxy-4-methoxypicolinic acid | 68% | google.com |

This compound as a Versatile Synthetic Intermediate in Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. The presence of multiple functional groups—the carboxylic acid, the chloro substituent, and the methoxy group—on the pyridine ring allows for a variety of subsequent chemical transformations. For example, the chloro group can be displaced by other nucleophiles, and the carboxylic acid can be converted into esters, amides, or other functional groups. These compounds serve as key building blocks in the development of new pharmaceutical agents and other functional materials. atlantis-press.comresearchgate.netatlantis-press.com

Exploration of Novel Synthetic Routes and Process Intensification for this compound

The development of efficient and scalable synthetic routes is crucial for the production of this compound. While traditional multi-step syntheses have been employed, recent research has focused on novel methodologies that offer improved yields, selectivity, and process efficiency.

One potential pathway to picolinic acids involves the hydrolysis of a corresponding picolinonitrile. For instance, a process for a structurally related compound, 6-chloro-3-hydroxy-4-methoxypicolinic acid, has been detailed. google.com This synthesis involves the hydrolysis of 6-chloro-3-hydroxy-4-methoxypicolinonitrile using a strong base like potassium hydroxide, followed by acidification to yield the final picolinic acid. google.com This method, while effective, often requires high temperatures and extended reaction times.

Table 1: Synthesis of 6-chloro-3-hydroxy-4-methoxypicolinic acid via Hydrolysis

| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|

Data sourced from a patent describing the synthesis of a related picolinic acid derivative. google.com

Modern advancements in catalysis offer more sophisticated approaches. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing C-C bonds in heterocyclic systems. mdpi.com A scalable and environmentally friendly protocol for a Suzuki-Miyaura cross-coupling in water has been reported for the synthesis of a related pyrimidine (B1678525) derivative, highlighting the potential for greener synthesis. researchgate.net Such a strategy could be envisioned for the synthesis of precursors to this compound, potentially starting from di-chlorinated pyridines and a suitable boronic acid or ester.

Process intensification through technologies like flow chemistry offers significant advantages over traditional batch processing. nih.gov Continuous flow systems can provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. nih.govthieme-connect.de For the synthesis of this compound, a flow process could involve the in-line generation of a reactive intermediate followed by its immediate consumption in a subsequent reaction step, thereby minimizing the handling of potentially hazardous materials.

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly being integrated into chemical manufacturing to reduce environmental impact. google.com In the context of this compound synthesis, several strategies can be employed to enhance sustainability.

Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all starting materials into the final product. The choice of synthetic route has a direct impact on atom economy. For example, catalytic routes are often more atom-economical than stoichiometric reactions.

Use of Greener Solvents: Many traditional organic syntheses rely on volatile and often toxic organic solvents. The development of syntheses in greener solvents, such as water or bio-derived solvents, is a key goal of sustainable chemistry. The use of micellar catalysis, where reactions are carried out in water using surfactants to create nano-reactors, has shown promise for cross-coupling reactions. researchgate.net

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions, reduce the amount of waste generated, and can often be recovered and reused. For the synthesis of precursors to this compound, the use of palladium catalysts for cross-coupling reactions is a prime example of this principle. mdpi.comnih.gov

Table 2: Comparison of Batch vs. Potential Flow Chemistry for a Key Synthetic Step

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, in-situ generation of reagents |

| Scalability | Often requires significant redevelopment | More straightforward scale-up by running longer or in parallel |

This table illustrates the conceptual advantages of applying flow chemistry principles to the synthesis of fine chemicals like this compound.

Chemical Transformations and Derivatization Strategies for 4 Chloro 6 Methoxypicolinic Acid

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 4-position of the pyridine (B92270) ring in 4-Chloro-6-methoxypicolinic acid is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The displacement of the chloride with nitrogen-based nucleophiles is a common strategy to synthesize aminopicolinic acid derivatives. While direct examples for this compound are not extensively documented in publicly available literature, analogous reactions on similar heterocyclic systems provide insight into potential synthetic routes. For instance, the synthesis of 4-aminopicolinic acid has been achieved through the catalytic hydrogenation of 4-iodopicolinic acid umsl.edu. This suggests that a similar reductive amination or a direct nucleophilic substitution of the chloro group could be feasible.

The amination of chloro-substituted heterocyclic compounds is a well-established transformation. For example, the amination of 4-chloropyrrolopyrimidines has been successfully carried out in water under acidic conditions, which can be a more environmentally benign approach compared to using organic solvents nih.gov. This method has been shown to be effective for a range of aniline (B41778) derivatives nih.gov. The reaction of 4-chloroquinolines with amines also proceeds to yield the corresponding 4-aminoquinolines nih.gov. These examples suggest that this compound could likely be converted to its 4-amino analogue under similar conditions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and could be applied to introduce a variety of amine moieties.

Beyond the introduction of simple amino groups, nucleophilic substitution allows for the synthesis of a diverse array of analogues. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been demonstrated, leading to the formation of 4-hydrazino, 4-azido, and 4-amino derivatives mdpi.com. These transformations highlight the versatility of the chloro-substituent as a leaving group in heterocyclic systems.

The synthesis of 4-amino-6-(heterocyclic)picolinates, which are valuable herbicides, often starts from 6-chloropicolinates that undergo Suzuki coupling with heterocyclic boronic acids google.com. While this involves a different position on the picolinic acid ring, it underscores the utility of chloro-substituted picolinates in building more complex molecules. It is conceivable that this compound could undergo similar palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or other carbon-based substituents at the 4-position.

Oxidative Modifications of the Methoxy (B1213986) Group

The methoxy group at the 6-position of the picolinic acid ring offers another site for chemical modification, primarily through oxidative demethylation.

The conversion of a methoxy group to a hydroxyl group is a critical transformation for altering the electronic properties and potential biological activity of a molecule. A chemoselective demethylation method for methoxypyridine derivatives has been developed using L-selectride in THF at reflux, which effectively yields the corresponding hydroxypyridine elsevierpure.com. This method was shown to be selective for the methoxypyridine over anisole, indicating its potential applicability to this compound without affecting other parts of the molecule elsevierpure.com.

Other reagents have also been employed for O-demethylation. For instance, aluminum chloride (AlCl3) has been used as a demethylating agent for methoxy-substituted morphinan-6-one (B15388065) derivatives in a reaction-inert solvent epo.org. In biological systems, cytochrome P450 enzymes are known to catalyze the O-demethylation of various methoxylated compounds, including flavonoids and alkaloids nih.govnih.govrsc.org. While not a synthetic laboratory method, this highlights the general susceptibility of the methoxy group to oxidative cleavage.

Selective Reduction of the Carboxylic Acid Functionality

The carboxylic acid group is a key functional handle that can be selectively reduced to the corresponding primary alcohol, providing another avenue for derivatization.

The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH4), which readily reduces carboxylic acids to primary alcohols under mild conditions in a dry ether solvent chemguide.co.uk. Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF) or borane-dimethyl sulfide (B99878) complex (BH3-SMe2), are also widely used and can offer better selectivity in the presence of other reducible functional groups like esters commonorganicchemistry.com.

More recently, catalytic methods have been developed to avoid the use of stoichiometric and often pyrophoric hydride reagents. A manganese(I)-catalyzed hydrosilylation of carboxylic acids using phenylsilane (B129415) has been shown to be an effective method for producing alcohols nih.gov. Another practical approach involves the in-situ activation of the carboxylic acid as a silyl (B83357) ester, followed by reduction with a silane (B1218182) reductant, a method that is more tolerant to air and moisture chemistryviews.org. The in situ formation of hydroxybenzotriazole (B1436442) esters followed by reduction with sodium borohydride (B1222165) in the presence of water also provides a convenient route to alcohols from carboxylic acids organic-chemistry.org. These methods could potentially be applied to selectively reduce the carboxylic acid of this compound to yield (4-chloro-6-methoxypyridin-2-yl)methanol.

Further Functionalization of the Pyridine Nucleus

The pyridine ring of this compound offers several avenues for further chemical modification, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties. The primary sites for functionalization are the chloro-substituted C4 position and, to a lesser extent, the C3 and C5 positions of the pyridine ring. Key strategies for modifying the pyridine nucleus include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. libretexts.org A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of substituted picolinic acid derivatives.

Common nucleophiles and the corresponding products are summarized in the table below:

| Nucleophile | Reagent Example | Product Functional Group |

| Amines | Alkylamines, Arylamines | Amino- |

| Alkoxides | Sodium Methoxide (B1231860) | Alkoxy- |

| Thiolates | Sodium Thiophenoxide | Thioether- |

| Azides | Sodium Azide | Azido- |

The reaction of this compound with amines, for instance, can be used to introduce new nitrogen-containing substituents, which can further act as coordination sites in multidentate ligands. Similarly, reaction with alkoxides or thiolates allows for the introduction of different ether or thioether functionalities, which can modulate the solubility and electronic properties of the molecule. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide has been shown to be significantly faster than that of 2-chloropyridine, a principle that can be extended to other halopyridines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of new carbon-carbon bonds at the C4 position. libretexts.orgnih.gov In a typical Suzuki-Miyaura reaction, the chloro-substituted pyridine acts as the electrophilic partner and is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

This methodology allows for the introduction of a wide range of substituents, including:

Aryl groups

Heteroaryl groups

Alkenyl groups

Alkyl groups

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The versatility of this reaction has made it a cornerstone in modern organic synthesis for creating complex molecular architectures. nih.govnih.gov For example, the coupling of a chloropyridine derivative with an arylboronic acid can generate a biaryl structure, a common motif in medicinal chemistry and materials science.

Chelation and Complexation Chemistry of this compound and its Analogues

The presence of a carboxylic acid group at the C2 position and the pyridine nitrogen atom makes this compound and its derivatives effective chelating agents for a variety of metal ions. The ability to coordinate to metals through both the nitrogen and an oxygen atom of the carboxylate group allows for the formation of stable five-membered chelate rings.

Design and Synthesis of Multidentate Chelating Agents

Building upon the inherent bidentate nature of the picolinic acid scaffold, multidentate chelating agents can be designed and synthesized by introducing additional coordinating groups through the functionalization strategies discussed in Section 3.4. The goal is to create ligands that can form multiple chelate rings with a metal ion, thereby increasing the stability of the resulting metal complex.

One common strategy involves the derivatization of the carboxylic acid group. For instance, conversion of the carboxylic acid to a hydrazide (e.g., 4-chloro-pyridine-2-carboxylic acid hydrazide) introduces a new reactive handle. chemicalbook.com This hydrazide can then be condensed with aldehydes or ketones to form hydrazone ligands. If the aldehyde or ketone contains an additional donor group (e.g., a pyridyl group), a tridentate or even a tetradentate ligand can be synthesized. The synthesis of bis(pyridylhydrazone) ligands is a well-established method for creating such multidentate chelating agents. nih.gov

Another approach is to introduce coordinating groups onto the pyridine ring itself. As described previously, nucleophilic substitution of the C4-chloro group with a species containing a donor atom (e.g., an amino group or a thiol) can increase the denticity of the ligand. For example, reaction with a diamine could introduce a pendant amino group capable of coordinating to a metal center.

The design principles for these multidentate ligands often consider the desired coordination geometry of the target metal ion. By strategically placing donor atoms, ligands can be tailored to favor specific geometries, such as octahedral or square planar.

Application as Ligands in Transition Metal Complex Chemistry

Picolinic acid and its derivatives are widely recognized for their ability to form stable complexes with a vast array of transition metals. researchgate.netajol.info The coordination typically occurs through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a bidentate N,O-chelate. nih.gov In the case of this compound and its analogues, the electronic properties of the substituents on the pyridine ring can influence the stability and reactivity of the resulting metal complexes.

The coordination of these ligands to transition metals can lead to the formation of various architectures, including:

Mononuclear Complexes: A single metal ion is coordinated by one or more ligand molecules. For example, a metal ion with a coordination number of six could coordinate to three bidentate picolinate (B1231196) ligands to form a neutral complex, or a combination of picolinate and other ligands like water. ajol.info

Coordination Polymers: The ligand can bridge between multiple metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks. rsc.orgnih.gov This can occur if the carboxylate group coordinates in a bridging fashion or if substituents on the pyridine ring act as additional coordination sites.

The nature of the metal ion and the specific ligand structure dictates the final geometry of the complex. For instance, dipicolinic acid, a related tridentate ligand, is known to form distorted octahedral complexes with metals like cobalt. researchgate.net The stability of bivalent transition metal complexes with a related ligand, 2-hydroxy-6-methylpyridine-3-carboxylic acid, was found to follow the order Cu > Zn > Fe > Ni > Co > Mn. nih.gov The rich coordination chemistry of these types of ligands makes them valuable components in the construction of functional materials with applications in catalysis, magnetism, and molecular sensing. ajol.infonih.gov

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 4 Chloro 6 Methoxypicolinic Acid Analogues

Elucidation of Molecular Interaction Mechanisms

Comprehensive studies dedicated to the molecular interaction mechanisms of 4-chloro-6-methoxypicolinic acid are not currently available in the public domain.

Studies on Enzyme Inhibition and Binding Site Interactions

There is a lack of specific research on the enzyme inhibition properties and binding site interactions of this compound. While general principles of enzyme inhibition by substituted heterocyclic compounds are established, dedicated studies on this particular molecule are absent from the surveyed literature.

Determinants of Binding Affinity and Molecular Specificity

Similarly, detailed investigations into the determinants of binding affinity and molecular specificity for this compound have not been publicly reported. Understanding these factors would be crucial for identifying its biological targets and potential applications.

Influence of Substituent Effects on Biological Activity and Reactivity Profiles

The influence of the chloro and methoxy (B1213986) substituents on the biological activity and reactivity of the picolinic acid scaffold is a key area for SAR studies. However, specific research on this compound is wanting.

Role of Halogen Substituents in Modulating Bioactivity and Electrophilicity

While the role of halogen substituents in modulating the bioactivity of various compound classes is a well-explored area of medicinal chemistry, specific studies on the impact of the 4-chloro group on the bioactivity and electrophilicity of this particular picolinic acid derivative are not available.

Investigation of Synergistic Effects of Multiple Substituents

The combined, or synergistic, effects of the 4-chloro and 6-methoxy substituents on the biological profile of the picolinic acid core represent a critical aspect of its SAR. Regrettably, no research has been found that specifically investigates these synergistic interactions for this compound.

Comparative Structure-Activity Relationship Analyses with Related Picolinic Acid Scaffolds

The herbicidal activity of picolinic acid derivatives is intricately linked to their molecular structure, with substitutions on the pyridine (B92270) ring playing a pivotal role in their biological efficacy. These compounds often function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible plants. pressbooks.pub The structure-activity relationship (SAR) of these herbicides has been the subject of extensive research, leading to the development of highly potent and selective commercial products.

Picolinic acid herbicides such as picloram, clopyralid (B1669233), and aminopyralid (B1667105) have been widely used in agriculture. affinisep.com More recent research has led to the discovery of new picolinate (B1231196) compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which exhibit strong herbicidal effects at lower application rates. nih.gov The core of their activity lies in their ability to bind to specific auxin receptors in plants, with the substituent pattern on the picolinic acid ring dictating the binding affinity and subsequent physiological response. nih.gov

Key structural features that influence the herbicidal activity of picolinic acid derivatives include the nature and position of substituents at the 3, 4, and 6-positions of the pyridine ring. For instance, the presence of a chlorine atom at the 3-position and an amino group at the 4-position are common features in several potent picolinic acid herbicides. mdpi.com

Research on other picolinic acid derivatives has shown that the introduction of a pyrazolyl group at the 6-position can lead to compounds with significant post-emergence herbicidal activity. nih.gov For example, modifying clopyralid by introducing a substituted pyrazole (B372694) ring at the 6-position resulted in derivatives with enhanced and broader herbicidal activity compared to the parent compound. nih.gov This indicates that bulky and electronically diverse substituents at the 6-position can be well-tolerated and even beneficial for activity.

The following table summarizes the herbicidal activity of various picolinic acid derivatives, highlighting the influence of different substitution patterns. This allows for an indirect comparison and inference of the potential activity of a 4-chloro-6-methoxy substituted picolinic acid.

| Compound Name | 3-Position Substituent | 4-Position Substituent | 6-Position Substituent | Relative Herbicidal Activity |

| Picloram | Cl | NH2 | CCl3 | High |

| Clopyralid | Cl | - | Cl | Moderate |

| Aminopyralid | Cl | NH2 | Cl | High |

| Halauxifen-methyl | Cl | NH2 | 4-Cl-2-F-3-MeO-Phenyl | Very High |

| Florpyrauxifen-benzyl | Cl | NH2 | 4-Cl-2-F-3-MeO-Phenyl | Very High |

| 3-chloro-6-(pyrazolyl)picolinic acid derivative (c5) | Cl | - | Substituted Pyrazolyl | High |

The data clearly indicates that a 4-amino group is a highly favorable substituent for potent herbicidal activity in the picolinic acid series. The presence of a chloro group at the 3-position is also a common feature in highly active compounds. While the specific combination of a 4-chloro and 6-methoxy group is not represented, the high activity of halauxifen-methyl, which contains a methoxy group as part of a larger substituent at the 6-position, suggests that alkoxy groups in this region are compatible with herbicidal efficacy.

Furthermore, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated that aryl substitution at the 6-position can lead to compounds with excellent herbicidal activity. nih.govnih.gov This again underscores the importance of the substituent at the 6-position in modulating the biological response. The methoxy group in this compound, being an electron-donating group, would influence the electronic properties of the pyridine ring, which in turn can affect its interaction with the target receptor.

Diverse Research Applications and Prospective Areas of Investigation for 4 Chloro 6 Methoxypicolinic Acid

Utilization in Agrochemical Research and Development

The structural characteristics of 4-chloro-6-methoxypicolinic acid have positioned it as a compound of interest in the field of agrochemical research. Its picolinic acid core, a class of compounds known for their biological activity, serves as a foundational scaffold for the development of novel herbicides.

Evaluation as Synthetic Auxins and Herbicidal Agents

Synthetic auxins represent a significant class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disruptive growth in susceptible plants. ucanr.eduhracglobal.com These herbicides are particularly effective against broadleaf weeds in various agricultural settings. ucanr.eduhracglobal.com The mode of action of synthetic auxins is complex, affecting multiple cellular processes including cell wall plasticity, nucleic acid metabolism, and protein synthesis. ucanr.edu They are absorbed through both foliage and roots and translocate within the plant to meristematic tissues, where they induce abnormal growth. ucanr.edu

Picolinic acid derivatives are a recognized family within the synthetic auxin herbicides. ucanr.edu Research in this area involves the synthesis and evaluation of compounds like this compound to understand how substitutions on the pyridine (B92270) ring influence herbicidal efficacy and selectivity. The development of new synthetic auxins is driven by the need to manage weed resistance to existing herbicides and to provide more effective and environmentally benign weed control options. hracglobal.com For instance, the herbicide halauxifen, a pyridinemonocarboxylic acid, is used to control broad-leaved weeds in cereals and oilseed rape and functions as a synthetic auxin. nih.gov

Inhibition of Acetyl-CoA Carboxylase (ACCase) Pathways

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids in plants. nih.gov It catalyzes the first committed step in this pathway, the conversion of acetyl-CoA to malonyl-CoA. nih.gov Inhibition of ACCase disrupts the production of lipids essential for cell membrane formation and growth, leading to plant death. This mechanism is the target for several important classes of herbicides.

While this compound itself is primarily investigated as a synthetic auxin, its structural components can be relevant in the design of new molecules targeting other pathways. The development of inhibitors for enzymes like ACCase is a key strategy in modern herbicide research. nih.gov Scientists synthesize and test a wide array of chemical structures to identify potent and selective inhibitors. The knowledge gained from the study of picolinic acids and their derivatives can inform the design of novel compounds aimed at inhibiting ACCase or other vital plant enzymes. Research has shown that chemical inhibition of ACCase can induce growth arrest and cytotoxicity in cancer cells, highlighting the enzyme's importance. nih.gov

Role as Key Intermediates in Pharmaceutical Discovery and Synthesis

The pyridine ring is a common structural motif in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and participate in various chemical interactions. This compound serves as a valuable building block, or intermediate, in the synthesis of more complex molecules with potential therapeutic applications. The chloro and methoxy (B1213986) substituents on the picolinic acid framework provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.

The synthesis of novel compounds for pharmaceutical research often involves a multi-step process where intermediates like this compound are crucial for assembling the final active pharmaceutical ingredient. Pyrimidine (B1678525) derivatives, for example, have been developed as antiviral agents. researchgate.net The strategic use of such intermediates enables medicinal chemists to efficiently explore new chemical space and develop drug candidates with improved efficacy and safety profiles.

Contributions to the Development of Novel Organic Materials

The field of materials science is increasingly looking towards organic molecules to create new materials with tailored electronic, optical, and physical properties. The rigid, aromatic structure of the pyridine ring in this compound makes it a candidate for incorporation into larger molecular architectures such as polymers and metal-organic frameworks (MOFs).

The specific substituents on the pyridine ring can influence the self-assembly and packing of molecules, which in turn dictates the properties of the resulting material. For instance, the chlorine and methoxy groups can be modified to introduce other functional groups, enabling the tuning of properties like conductivity, luminescence, and porosity. Researchers in this area explore how the molecular structure of compounds like this compound can be leveraged to design and synthesize novel organic materials for applications in electronics, sensing, and gas storage.

Applications in Catalysis and Asymmetric Synthesis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Picolinic acid derivatives have been explored as ligands in coordination chemistry, where they can bind to metal centers and influence the catalytic activity and selectivity of the resulting complex.

Design of Ligands for Stereoselective Transformations

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries, as different stereoisomers can have vastly different biological activities. cardiff.ac.uk Chiral ligands are essential components of many catalysts used for stereoselective transformations. cardiff.ac.uk

The structure of this compound can be modified to create chiral ligands. By introducing chiral centers or elements of axial chirality, researchers can design ligands that, when coordinated to a metal, create a chiral environment around the catalytic site. This chiral environment can direct the course of a chemical reaction to favor the formation of one enantiomer over the other. The electronic properties of the picolinic acid ring, influenced by the chloro and methoxy groups, can also play a role in the catalytic cycle. The exploration of picolinic acid-based ligands is an active area of research aimed at developing new and more efficient catalysts for asymmetric synthesis. nih.govrsc.org

Ruthenium-Pyridinecarboxylic Acid-Catalyzed Reactions

Picolinic acid and its derivatives, including this compound, serve as crucial ligands in the architecture of ruthenium-based catalysts. These ligands are instrumental in modulating the electronic properties and reactivity of the metal center, thereby influencing the catalyst's performance in a variety of chemical transformations. While specific research detailing the direct application of this compound in ruthenium-catalyzed reactions is limited in publicly accessible literature, the broader class of ruthenium-picolinate complexes has been the subject of significant investigation.

These complexes are known to be effective in various catalytic processes. For instance, ruthenium catalysts are widely used for the N-alkylation of amines with alcohols. nih.gov The combination of [Ru3(CO)12] and specific phosphine-pyrrole ligands has demonstrated high efficacy in converting a range of functionalized alcohols and amines into secondary amines. nih.gov

Furthermore, ruthenium(II)-arene complexes featuring substituted picolinato ligands have been synthesized and evaluated for their antiproliferative activities. researchgate.net The structure and spectroscopic properties of these complexes are of great interest, with studies indicating their potential to interact with biological molecules like DNA. researchgate.net

A notable advancement in this area is the development of a versatile and stable ruthenium catalyst that demonstrates broad reactivity. youtube.com This catalyst has proven effective in a range of reactions, including hydrogen-deuterium exchange, transfer hydrogenation, and the oxidative cleavage of alkenes. youtube.com Its simple structure, with easily removable ligands, also positions it as a valuable starting material for synthesizing other ruthenium complexes, such as photosensitizers. youtube.com

In the realm of photocatalysis, ruthenium(II) picolinate (B1231196) complexes have been synthesized and utilized as redox photosensitizers. nih.govfrontiersin.org A complex of ruthenium with picolinic acid and 4,4'-dimethyl-2,2'-bipyridine (B75555) has shown superior performance in the photocatalytic reduction of CO2 to CO. nih.govfrontiersin.org This complex exhibits wide-band absorption of visible light and a strong reduction ability, making it more efficient than traditional ruthenium photosensitizers, especially under red-light irradiation. nih.govfrontiersin.org

Table 1: Comparison of Ruthenium Photosensitizers in CO2 Reduction

| Photosensitizer | Wavelength Absorption | Performance under Red-Light (>600 nm) | Performance under Broad Light (>500 nm) |

|---|---|---|---|

| Ru(pic) (Ruthenium picolinate complex) | < 670 nm | TONCO = 235, ΦCO = 8.0% nih.govfrontiersin.org | TOFCO = 6.7 min⁻¹, TONCO = 2347 nih.govfrontiersin.org |

TONCO: Turnover number for CO; ΦCO: Quantum yield for CO; TOFCO: Turnover frequency for CO.

Emerging Research Frontiers for Substituted Picolinic Acids in Chemical Sciences

Substituted picolinic acids are a versatile class of compounds with a continuously expanding range of applications in the chemical sciences. Their unique structural and electronic properties make them valuable building blocks and functional motifs in medicinal chemistry, materials science, and agrochemistry.

In the field of medicinal chemistry, derivatives of picolinic acid are being explored for a wide array of therapeutic applications. They have been investigated for their potential as anticonvulsants, with some analogs showing promising activity and extended duration of action. nih.gov Novel derivatives are also being developed as intermediates for pharmaceuticals aimed at treating respiratory diseases like cystic fibrosis. google.com Furthermore, substituted picolinic acids are being studied as inhibitors of enzymes such as histone demethylases, which are implicated in cancer. nih.gov Research has also highlighted their potential in developing treatments for inflammatory diseases by inhibiting TNF and IL-1 biosynthesis. google.com A recent study detailed a novel picolinic acid derivative that induces apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum stress. pensoft.net

The agrochemical industry has also seen significant advancements based on picolinic acid structures. Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. nih.govresearchgate.net Recent research focuses on creating novel herbicides by modifying the picolinic acid skeleton, such as introducing aryl-substituted pyrazolyl groups. nih.gov These new compounds have shown potent herbicidal activity, sometimes surpassing existing commercial products, while also demonstrating safety for important crops. nih.gov

The physical and chemical properties of picolinic acid and its isomers are also a subject of ongoing study to better control crystallization processes, which is crucial for the pharmaceutical industry. mdpi.com Understanding the solubility and solid-state forms of these compounds in different solvents helps in optimizing their isolation and formulation. mdpi.com

Table 2: Selected Emerging Applications of Substituted Picolinic Acids

| Area of Research | Specific Application | Example Compound Class/Finding |

|---|---|---|

| Medicinal Chemistry | Anticonvulsants | Picolinic acid 2-fluorobenzylamide showed high efficacy. nih.gov |

| Anticancer | Substituted aminopyridine derivatives as histone demethylase inhibitors. nih.gov | |

| Anti-inflammatory | 5-substituted picolinic acids for TNF and IL-1 inhibition. google.com | |

| Respiratory Disorders | Intermediates for CFTR modulators. google.com | |

| Agrochemicals | Herbicides | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential auxin herbicides. nih.gov |

| Materials Science | Crystallization Studies | Investigation of solubility and polymorphism of picolinic acid in various solvents. mdpi.com |

Advanced Theoretical and Computational Studies of 4 Chloro 6 Methoxypicolinic Acid and Congeneric Structures

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netaimspress.com It is widely employed to predict a variety of molecular properties, including molecular geometries, electronic structures, and spectroscopic parameters, offering a balance between accuracy and computational cost. researchgate.net

The electronic properties of a molecule are fundamental to understanding its reactivity and interactions. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap points to lower stability and higher reactivity. nih.govbiomedres.us

In a theoretical study of the congener 4-methoxypicolinic acid (4-MOPIC), DFT calculations revealed the influence of the electron-donating methoxy (B1213986) group on the picolinic acid ring. researchgate.netresearchgate.net For 4-chloro-6-methoxypicolinic acid, one would expect a combination of electronic effects. The 6-methoxy group acts as an electron-donating group, pushing electron density into the pyridine (B92270) ring. Conversely, the 4-chloro group is electron-withdrawing. This push-pull substitution pattern would significantly influence the HOMO and LUMO energy levels compared to the unsubstituted picolinic acid. The combined effects would likely lead to a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.

The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting chemical behavior. It visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The color-coding on an MEP map typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor). researchgate.netresearchgate.net For this compound, the most negative regions (red) would be anticipated around the electronegative oxygen atoms of the carboxylic and methoxy groups, as well as the nitrogen atom of the pyridine ring. These sites are prone to electrophilic attack. The most positive regions (blue) would likely be found near the hydrogen atom of the carboxylic acid, making it a site for nucleophilic attack. researchgate.net

DFT calculations are routinely used to predict spectroscopic parameters, such as the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. acs.orgarxiv.org By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. wisc.edunih.gov

Studies on substituted picolinic acids have successfully used DFT methods, such as B3LYP with the 6-311++G** basis set, to calculate vibrational frequencies. researchgate.net For this compound, a computational analysis would predict characteristic frequencies for the functional groups present. An illustrative table of expected vibrational modes is provided below.

| Functional Group / Moiety | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3400-3600 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1750 |

| C=C, C=N (Pyridine Ring) | Stretching | ~1400-1600 |

| C-O (Methoxy/Acid) | Stretching | ~1200-1300 |

| C-Cl | Stretching | ~700-800 |

The surrounding environment, particularly the solvent, can significantly alter a molecule's conformation and electronic properties. Computational models like the Polarizable Continuum Model (PCM) are used within DFT calculations to simulate these solvent effects. nih.gov

A detailed study on 4-methoxypicolinic acid (4-MOPIC) and 4-nitropicolinic acid investigated the effects of five different solvents (acetone, ethanol, diethyl ether, DMF, and THF). researchgate.netresearchgate.net The research found that solvent-molecule interactions were most prominent around the heteroatoms (N and O), especially in polar solvents. researchgate.net For 4-MOPIC, the solvents were found to increase the energy required to remove an electron. researchgate.netresearchgate.net Furthermore, while the HOMO and LUMO orbitals were stabilized in the electron-withdrawn analog, the LUMO was destabilized in 4-MOPIC in the presence of a solvent compared to the gas phase. researchgate.netresearchgate.net These findings suggest that for this compound, a similar computational study would reveal significant solvent-dependent shifts in its electronic properties and geometry, which is critical for understanding its behavior in biological systems or chemical reactions.

Global reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. researchgate.netiupac.org These indices are calculated from the HOMO and LUMO energies and help characterize the molecule's stability and reaction tendencies. biomedres.usnih.gov

The primary reactivity indices include:

Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. More negative values indicate higher reactivity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." biomedres.us

Global Electrophilicity Index (ω): Quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment.

| Reactivity Index | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | μ² / (2η) | Indicates the ability of a molecule to act as an electrophile. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Formulas based on Koopmans' theorem approximation. biomedres.usnih.gov

For this compound, the combination of an electron-donating group (methoxy) and an electron-withdrawing group (chloro) would make it a soft molecule with a high electrophilicity index, suggesting it is a reactive electrophilic species.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with other molecules, such as a biological receptor. nih.govyoutube.com

For a molecule like this compound, MD simulations would be invaluable for several reasons:

Conformational Analysis: The molecule has rotational freedom around the bonds connecting the carboxylic acid and methoxy groups to the pyridine ring. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Solvation Analysis: MD can explicitly model the interactions between the solute and surrounding solvent molecules (e.g., water), providing a more detailed picture of solvation shells and hydrogen bonding networks than continuum models. nih.gov

Ligand-Target Binding: If the biological target of this compound is known (e.g., an enzyme), MD simulations can be used to model the binding process. This allows researchers to study the stability of the ligand-receptor complex, identify key interacting amino acid residues, and calculate the binding free energy, which is crucial for drug design and understanding its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govrsc.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. africaresearchconnects.com

QSAR studies on picolinic acid derivatives have been successfully conducted to predict various biological activities, such as antioxidant properties. nih.govscispace.com A typical QSAR study involves the following steps:

Data Collection: A dataset of congeneric molecules with experimentally measured biological activities is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological properties.

Model Building: The dataset is split into a training set and a test set. Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking a subset of descriptors to the biological activity of the training set molecules.

Validation: The model's predictive power is rigorously tested using the test set and other validation techniques to ensure it is robust and not due to chance correlation. africaresearchconnects.com

In a QSAR study on dipicolinic acid derivatives, descriptors related to molecular polarity, hydrogen bond donors, and the number of double bonds were found to be important for antioxidant activity. nih.gov A QSAR model for this compound and its analogs could similarly identify key structural features that govern its activity, guiding the design of more potent compounds.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Charge distribution and polarity |

| Topological | Wiener index, Molecular connectivity | Atom connectivity and branching |

| Thermodynamic | LogP, Polar Surface Area (TPSA) | Hydrophobicity and transport properties |

| Quantum-Chemical | HOMO/LUMO energies, Hardness | Reactivity and electronic structure |

Cheminformatics and Virtual Screening Methodologies in Compound Design

Cheminformatics and virtual screening have emerged as indispensable tools in the contemporary design of picolinic acid-based herbicides. These computational techniques enable the high-throughput analysis of vast chemical libraries to identify promising lead compounds with desired herbicidal properties. The core principle lies in the correlation of a compound's structural features with its biological activity, thereby guiding the synthesis of novel molecules with enhanced performance.

Recent research has focused on modifying the chemical structure of existing picolinic acid herbicides to discover molecules with superior efficacy. nih.gov For instance, the introduction of a pyrazolyl group at the 6-position of the picolinic acid scaffold has been explored as a promising strategy for the development of novel synthetic auxin herbicides. nih.gov This approach, guided by computational design, has led to the synthesis and evaluation of numerous derivatives.

Quantitative Structure-Activity Relationship (QSAR) in Picolinic Acid Herbicide Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern herbicide design, providing a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. In the context of picolinic acid herbicides, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating the structural requirements for potent herbicidal action. nih.gov

A recent study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives successfully constructed a 3D-QSAR model based on their inhibitory activity against the root growth of Arabidopsis thaliana. nih.gov This model, characterized by a cross-validated correlation coefficient (q²) of 0.679 and a non-cross-validated correlation coefficient (r²) of 0.848, demonstrated strong predictive power. nih.gov The CoMFA model revealed that both steric and electrostatic fields play a crucial role in the herbicidal activity, with contributions of 62.7% and 36.3%, respectively. nih.gov Such models provide a predictive tool to estimate the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Table 1: 3D-QSAR Model Parameters for 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivatives

| Parameter | Value |

| q² (cross-validated correlation coefficient) | 0.679 |

| r² (non-cross-validated correlation coefficient) | 0.848 |

| SEE (Standard Error of Estimate) | 0.337 |

| F (Fisher test value) | 44.660 |

| ONC (Optimum Number of Components) | 4 |

| Steric Field Contribution | 62.7% |

| Electrostatic Field Contribution | 36.3% |

| Data sourced from Feng et al. (2023). nih.gov |

Molecular Docking and Target Interaction Analysis

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the mechanism of action of herbicides at a molecular level. For picolinic acid herbicides, which act as synthetic auxins, the primary targets are auxin-signaling F-box (AFB) proteins, particularly AFB5. nih.govnih.gov

Studies have shown that 2-picolinic acid synthetic auxin herbicides bind to AFB5, unlike the natural auxin indole-3-acetic acid (IAA) which primarily binds to TIR1. nih.gov Molecular docking analyses of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have revealed that these compounds can bind more intensively to the AFB5 receptor than the commercial herbicide picloram. nih.gov For example, the compound designated as V-7 exhibited a binding energy of -8.59 kJ/mol, which was lower than that of picloram, indicating a higher affinity for the receptor. nih.gov These docking studies also elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 2: Molecular Docking Results of Picolinic Acid Derivatives with AFB5 Receptor

| Compound | Binding Energy (kJ/mol) | Key Interacting Residues |

| Picloram | Not specified in snippet | Arg86, Gly87, Phe115 |

| Compound V-7 | -8.59 | Arg86, Gly87, Ile88, Phe115 |

| Data sourced from Feng et al. (2023). nih.gov |

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For synthetic auxins, the common structural features generally consist of an aromatic ring and a carboxyl group separated by a specific spatial distance. nih.gov

A pharmacophore model for auxin-like molecules typically includes features such as:

Hydrogen Bond Acceptors (HBA): To interact with hydrogen bond donor residues in the receptor's binding pocket.

Hydrophobic (HY) regions: To engage in hydrophobic interactions with nonpolar residues.

Aromatic Rings (AR): To participate in π-π stacking or other aromatic interactions.

Negative Ionizable (NI) features: Representing the carboxylate group that is crucial for auxin activity.

These models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that possess the desired pharmacophoric features and are therefore likely to exhibit auxin-like activity. nih.govnih.gov

In Silico ADMET Prediction in Herbicide Design

The success of a potential herbicide is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction models are increasingly used in the early stages of herbicide development to filter out compounds with undesirable pharmacokinetic or toxicological properties, thus reducing the likelihood of late-stage failures.

These predictive models use computational algorithms to estimate a wide range of properties, including:

Absorption: Predicting factors like intestinal absorption and cell permeability.

Distribution: Estimating the likelihood of a compound reaching its target site within the plant.

Metabolism: Predicting potential metabolic pathways and the formation of active or inactive metabolites.

Toxicity: Assessing the potential for adverse effects on non-target organisms and the environment.

While specific ADMET prediction data for this compound is not publicly available, the general principles of ADMET modeling are routinely applied in the agrochemical industry to guide the design of safer and more effective herbicides. simulations-plus.com

Sophisticated Analytical Methodologies for Characterization and Elucidation of 4 Chloro 6 Methoxypicolinic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in determining the structural framework of a molecule by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy gives insights into the number, environment, and connectivity of hydrogen atoms (protons). For 4-Chloro-6-methoxypicolinic acid, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The chemical shifts of the aromatic protons are influenced by the positions of the chloro, methoxy, and carboxylic acid substituents. For instance, in related compounds like 2-chlorobenzoic acid, the aromatic protons appear in the range of δ 7.31-8.09 ppm. rsc.org Similarly, for 2-picolinic acid, proton signals are observed at δ 7.76-8.83 ppm. rsc.org The methoxy group protons would typically appear as a singlet further upfield.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's chemical environment. The carbon of the carboxylic acid group (COOH) is typically observed in the range of δ 165-175 ppm. rsc.org Aromatic carbons and the carbon of the methoxy group also have characteristic chemical shift ranges. For example, in 2-picolinic acid, the pyridine carbons resonate between δ 124-148 ppm, with the carboxylic carbon at δ 164.69 ppm. rsc.org The presence of an electron-withdrawing chlorine atom and an electron-donating methoxy group would further influence the specific shifts of the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds This table is predictive and based on data from structurally similar compounds. Actual values may vary.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference Compound(s) |

|---|---|---|---|

| ¹H | Aromatic (Pyridine Ring) | ~7.0 - 8.5 | 2-Picolinic acid, 2-Chlorobenzoic acid rsc.org |

| ¹H | Methoxy (-OCH₃) | ~3.8 - 4.0 | 4-Chloro-2-methoxybenzoic acid chemicalbook.com |

| ¹H | Carboxylic Acid (-COOH) | ~12.0 - 13.5 | 3-Chlorobenzoic acid rsc.org |

| ¹³C | Carboxylic Acid (-COOH) | ~164 - 172 | 2-Picolinic acid, 2-Chlorobenzoic acid rsc.org |

| ¹³C | Aromatic (Pyridine Ring) | ~110 - 160 | 2-Picolinic acid rsc.org |

| ¹³C | Methoxy (-OCH₃) | ~55 - 60 | 4-Chloro-2-methoxyphenol chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

A very broad absorption band is anticipated in the region of 2500–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. spectroscopyonline.com The C=O (carbonyl) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1700 and 1730 cm⁻¹. spectroscopyonline.com The presence of a methoxy group would give rise to C-O stretching bands, and C-H stretching vibrations around 2850-3000 cm⁻¹. researchgate.net Vibrations associated with the substituted pyridine ring, including C=C and C=N stretching, would be observed in the fingerprint region (below 1600 cm⁻¹). The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound Based on general data for carboxylic acids and substituted aromatics.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3500 | Very Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Weak |

| Aryl-Cl | C-Cl Stretch | 1000 - 1100 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption due to π → π* transitions of the pyridine ring. The presence of substituents such as the chloro, methoxy, and carboxylic acid groups can shift the wavelength of maximum absorption (λ_max). The methoxy group, being an auxochrome, typically causes a bathochromic shift (to longer wavelengths). The analysis of the UV-Vis spectrum helps in confirming the presence of the aromatic system and provides insights into its electronic properties.

High-Resolution Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the ion. For this compound (C₇H₆ClNO₃), the exact mass can be calculated and compared to the experimental value to confirm its elemental composition with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for identifying any impurities. A reversed-phase LC method would separate the compound from non-polar impurities, while the mass spectrometer would provide mass information for the eluting peaks. nih.gov The retention time from the LC provides one level of identification, while the mass spectrum offers confirmation of the molecular weight of the main component and any co-eluting substances. This method is crucial for quality control in the synthesis and purification of the compound. For carboxylic acids, derivatization techniques can sometimes be employed to improve chromatographic separation and detection sensitivity. nih.gov

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from a mixture. For this compound, liquid chromatography techniques are particularly vital for quality control and reaction monitoring. google.com

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates and active compounds. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). In the context of picolinic acid derivatives, HPLC is frequently used to monitor the progress of a chemical reaction and to quantify the purity of the final product. google.comrsc.org

A typical Reversed-Phase HPLC (RP-HPLC) method for analyzing this compound would involve a non-polar stationary phase (like a C18 or Phenyl column) and a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile. rsc.org An acid, such as trifluoroacetic acid or phosphoric acid, is commonly added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks. rsc.org Detection is typically achieved using an ultraviolet (UV) detector set to a wavelength where the pyridine ring exhibits strong absorbance. rsc.org

Table 1: Illustrative HPLC Parameters for Purity Analysis of a Picolinic Acid Derivative

| Parameter | Specification | Purpose |

| Instrument | HPLC with UV Detector | Standard system for purity analysis. |

| Column | Waters Xbridge BEH Phenyl (3.0 mm x 100 mm, 2.5 µm) | Stationary phase for separating the compound from impurities. rsc.org |

| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.2% Trifluoroacetic Acid) | Solvent system to elute the compound through the column. rsc.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 300 nm | Measures the absorbance of the compound as it elutes. rsc.org |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Retention Time | ~3.5 min (Hypothetical) | The time taken for the main compound to travel through the column. |

| Purity Assay | >99% | The calculated percentage of the main compound in the sample. |

This method allows for the separation of the target compound from starting materials, by-products, and degradation products, providing a quantitative measure of its purity. ptfarm.pl

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). This innovation leads to substantially higher efficiency, resolution, and speed compared to traditional HPLC. The enhanced resolution of UPLC is particularly advantageous for separating structurally similar impurities from the main compound, which might co-elute or appear as shoulders on the main peak in an HPLC chromatogram.

The primary benefits of UPLC include dramatically reduced analysis times and lower solvent consumption, making it a more environmentally friendly and cost-effective technique. While specific UPLC methods for this compound are proprietary, the technology's application is standard for this class of molecules. bldpharm.com

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | Conventional HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Advantage of UPLC |

| Resolution | Good | Excellent | Better separation of complex mixtures. |

| Analysis Time | 15-30 min | 1-5 min | Higher sample throughput. |

| Peak Capacity | Lower | Higher | Ability to resolve more components. |

| Solvent Consumption | High | Low | Reduced operational cost and waste. |

| System Pressure | 1000-4000 psi | 6000-15000 psi | A consequence of smaller particle size. |

X-ray Diffraction for Solid-State Structural Elucidation

While chromatographic techniques confirm purity, X-ray Diffraction (XRD) on a single crystal provides unequivocal proof of a molecule's three-dimensional structure. This powerful technique involves directing X-rays onto a crystalline sample and analyzing the resulting diffraction pattern. The pattern reveals the precise arrangement of atoms within the crystal lattice, confirming the compound's constitution, configuration, and conformation.